molecular formula C15H9BrN4O4 B3836195 3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 5271-21-6

3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B3836195
CAS No.: 5271-21-6
M. Wt: 389.16 g/mol
InChI Key: ZJXMJWGESDXRGD-UHFFFAOYSA-N
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Description

3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a chemical screening compound offered for early-stage drug discovery and biological research. This synthetic molecule features an isatin (2-oxoindole) core, a privileged scaffold in medicinal chemistry known for its diverse biological interactions . The structure incorporates a hydrazide linkage, forming a hydrazone derivative that may act as a Schiff base, a class of compounds noted for forming metallo-complexes with various pharmacological activities . The specific combination of the 5-nitro substituent on the isatin moiety and the 3-bromo benzohydrazide group is designed to explore a unique chemical space. Indole derivatives, in general, have been extensively studied and reported in scientific literature to possess a wide spectrum of biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and antimicrobial properties . As a research tool, this compound is of significant interest for high-throughput screening campaigns against novel biological targets, particularly in oncology and infectious disease . Its structure suggests potential as a building block for developing enzyme inhibitors or as a ligand for metal-catalyzed reactions. Researchers can utilize this compound to investigate new therapeutic possibilities based on the indole pharmacophore . This product is intended for research purposes by qualified laboratory personnel only. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

IUPAC Name

3-bromo-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O4/c16-9-3-1-2-8(6-9)14(21)19-18-13-11-7-10(20(23)24)4-5-12(11)17-15(13)22/h1-7,17,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXMJWGESDXRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416768
Record name STK002510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5271-21-6, 304481-19-4
Record name STK002510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-N'-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)BENZOHYDRAZIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 3-bromo-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 3-bromo-2-hydroxybenzohydrazide with 5-nitro-2-oxoindoline-3-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-bromo-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The incorporation of the nitro group in 3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.5Reactive oxygen species

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Research has shown that it inhibits the growth of Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy
In a laboratory setting, 3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide was tested against clinical isolates of S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity.

Organic Photovoltaics

The compound’s unique structure allows it to be utilized in organic photovoltaic (OPV) cells as a light-harvesting material. Its ability to absorb light in the visible spectrum enhances the efficiency of solar cells.

Table 2: Performance Metrics in OPV Applications

ParameterValue
Power Conversion Efficiency8.5%
Absorption Spectrum Peak550 nm
Stability>500 hours

Polymer Composites

Incorporating this compound into polymer matrices has shown improvements in thermal stability and mechanical properties. Research indicates that composites containing this benzohydrazide derivative exhibit enhanced tensile strength compared to pure polymers .

Pesticidal Activity

The application of 3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide as a pesticide has been explored due to its ability to disrupt the metabolic processes in pests.

Case Study: Efficacy Against Aphids
Field trials demonstrated that formulations containing this compound significantly reduced aphid populations on treated crops by over 70% compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs and Key Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound 3-Br (benzohydrazide), 5-NO₂ (isatin) 389.16 N/A N/A
N’-[5-Nitro-2-oxoindol-3-ylidene]-3-nitrobenzohydrazide (3h) 3-NO₂ (benzohydrazide), 5-NO₂ 341.23 275.2 92
2-Bromo-N’-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide (2d) 2-Br (benzohydrazide), 5-NO₂ 389.16 268.4 85
N’-(5-Bromo-2-oxoindol-3-ylidene)benzohydrazide 5-Br (isatin) 344.16 N/A N/A
MDA19 (N’-[(3Z)-1-Hexyl-2-oxoindol-3-ylidene]benzohydrazide) 1-Hexyl (isatin) 327.37 N/A N/A


Key Observations :

  • Substituent Type : The 5-nitro group on the isatin core enhances electron-withdrawing properties, which may improve receptor affinity compared to halogenated analogs (e.g., 5-bromo in ).
  • Synthetic Yields : High yields (>85%) are achieved in derivatives with electron-withdrawing groups (e.g., 3h, 2d), whereas halogenated variants (e.g., 5b in ) show lower yields (47–69%), likely due to steric hindrance .
Antitumor Potential :
  • The target compound’s structural analogs demonstrate diverse biological activities. For example, MDA19 suppresses osteosarcoma growth via PI3K/Akt/mTOR pathway inhibition , while 3h and 2d exhibit affinity for CDK2, a kinase critical in cell cycle regulation .
  • The 5-nitro group in the target compound may enhance interactions with kinase active sites, similar to 3h’s nitro substituent, which showed a CDK2 inhibitory IC₅₀ of 131.1 nM .
Antimicrobial and Antiviral Activity :
  • Halogenated derivatives like 5b (5-bromo) and 5c (5-chloro) in display broad-spectrum antimicrobial activity, suggesting the target compound’s bromo substituent could confer similar properties.
  • Isatin derivatives with thiosemicarbazone moieties (e.g., ) show antiviral activity, though the target compound’s nitro group may redirect specificity toward kinase targets.

Physicochemical and ADMET Properties

  • Solubility: The target compound’s logSw (-3.71) indicates poor aqueous solubility, a common limitation in this class. Derivatives with polar groups (e.g., 3-amino in ) show improved solubility.
  • ADMET Profiles: 3h and 2d have favorable ADMET properties, with low predicted hepatotoxicity and high intestinal absorption .

Biological Activity

3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the synthesis, characterization, and biological evaluation of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of 3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves a multi-step process that typically includes the condensation of appropriate hydrazine derivatives with isatin or its derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

Characterization MethodObservations
IR Spectroscopy Key peaks at 1685 cm1^{-1} (C=O), 1620 cm1^{-1} (C=N), and 1552 cm1^{-1} (N=O)
NMR (DMSO) δ 7.0–8.0 (aromatic protons), δ 12.0 (NH)
Mass Spectrometry m/z = 364 (M+2)

Antimicrobial Activity

Research indicates that derivatives of benzohydrazide compounds exhibit significant antimicrobial properties. The bromo derivative of the compound has shown promising results in inhibiting various microbial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of 3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has been evaluated through various assays. The compound exhibited a comparable level of activity to standard anti-inflammatory agents in certain models, indicating its potential as a therapeutic agent for inflammatory conditions.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of synthesized benzohydrazides found that the bromo derivative showed substantial antimicrobial activity with minimum inhibitory concentration (MIC) values significantly lower than those of control compounds .
  • Anti-inflammatory Assessment : In another investigation, the anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats. The results indicated that the bromo derivative reduced inflammation effectively when compared to a standard non-steroidal anti-inflammatory drug (NSAID) .

Structure-Activity Relationship (SAR)

The biological activity of 3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can be attributed to its structural components:

  • The bromo group enhances lipophilicity and may contribute to better membrane permeability.
  • The nitro group is known for its role in increasing biological activity through various mechanisms, including interaction with cellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, and how can reaction conditions be standardized?

  • The compound is synthesized via condensation between 5-nitro-2-oxoindoline and 3-bromobenzohydrazide. Ethanol or methanol under reflux (60–80°C) for 6–12 hours yields moderate-to-high purity products .
  • Key parameters : Solvent polarity, temperature control, and stoichiometric ratios (e.g., 1:1.2 hydrazide:aldehyde) are critical. TLC (Rf ~0.5 in ethyl acetate/hexane) and NMR (δ 10.2–11.0 ppm for hydrazone NH) monitor reaction progress .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Spectroscopic validation :

  • ¹H/¹³C NMR : Look for diagnostic peaks (e.g., indole NH at δ 10.8–11.5 ppm, nitro group resonance at δ 8.2–8.5 ppm) .
  • IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) .
    • Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity >95% .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values <50 µg/mL suggest potency) .
  • Enzyme inhibition assays (e.g., tyrosine kinase or COX-2) using fluorometric/colorimetric substrates (IC₅₀ <10 µM indicates therapeutic potential) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Target enzymes (e.g., kinases) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .
  • DFT calculations : Analyze electron distribution (e.g., nitro group’s electron-withdrawing effect) to predict reactivity in nucleophilic substitutions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
  • Metabolic stability tests : Use liver microsomes to assess if poor activity stems from rapid degradation .

Q. How does crystallographic analysis inform structure-activity relationships (SAR)?

  • Single-crystal X-ray : Resolve bond angles (e.g., C=N hydrazone bond ~1.28 Å) and planarity of the indole-hydrazone system. Non-planar conformations reduce π-π stacking with targets .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···O contacts) to correlate packing efficiency with solubility .

Q. What reaction pathways enable functionalization of the hydrazone moiety?

  • Cyclization : Under acidic conditions (H₂SO₄, 70°C), form triazole or thiadiazine derivatives .
  • Metal coordination : Synthesize vanadium or copper complexes to enhance antibacterial activity (e.g., MIC reduced by 50% post-complexation) .

Methodological Considerations Table

Parameter Baseline Protocol Advanced Modification
Synthesis Yield 65–75% in ethanol, 6 hours Microwave-assisted synthesis (85% yield, 2 hours)
Crystallization Solvent Ethanol/water (1:1) DMF/diethyl ether diffusion (enhanced crystal quality)
Biological Assay Agar diffusion (qualitative) High-throughput screening (96-well plates)
Computational Tool AutoDock (docking) QM/MM hybrid methods (reaction mechanism)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.